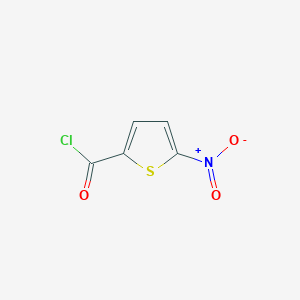

5-Nitrothiophene-2-carbonyl chloride

Beschreibung

BenchChem offers high-quality 5-Nitrothiophene-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrothiophene-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-nitrothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEANWQDRDXPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507887 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-57-9 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitrothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrothiophene-2-carbonyl chloride, a key heterocyclic building block, holds significant importance in the landscape of pharmaceutical and medicinal chemistry. Its unique molecular architecture, featuring a nitro-substituted thiophene ring coupled with a reactive acyl chloride moiety, renders it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and its applications, with a particular focus on its role in drug discovery and development.

Core Properties of 5-Nitrothiophene-2-carbonyl chloride

Molecular Formula: C₅H₂ClNO₃S[1]

Molecular Weight: 191.59 g/mol [1]

| Property | Value | Source |

| CAS Number | 39978-57-9 | [1][2] |

| Molecular Formula | C₅H₂ClNO₃S | [1] |

| Molecular Weight | 191.59 g/mol | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | No data available. The related 5-chlorothiophene-2-carbonyl chloride has a melting point of 4 °C.[3][4] | |

| Boiling Point | No data available. The related 5-chlorothiophene-2-carbonyl chloride has a boiling point of 225 °C.[3] | |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. |

Synthesis of 5-Nitrothiophene-2-carbonyl chloride

The most common and efficient method for the preparation of 5-Nitrothiophene-2-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of the Precursor: 5-Nitrothiophene-2-carboxylic acid

A reliable method for synthesizing the carboxylic acid precursor involves the oxidation of 5-nitrothiophene-2-carboxaldehyde.[5]

Experimental Protocol:

-

Dissolution: Dissolve 5-nitrothiophene-2-carboxaldehyde in a suitable solvent like dioxane.

-

Addition of Oxidizing Agent: Slowly add an aqueous solution of an oxidizing agent, such as sodium chlorite, in the presence of a scavenger like sulfamic acid.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Perform an aqueous work-up to isolate the crude 5-nitrothiophene-2-carboxylic acid.

-

Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure carboxylic acid.

Conversion to 5-Nitrothiophene-2-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The following protocol is based on established methods for similar substrates.[6][7]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-nitrothiophene-2-carboxylic acid.

-

Addition of Thionyl Chloride: Under a nitrogen atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: The resulting crude 5-Nitrothiophene-2-carbonyl chloride can be purified by vacuum distillation or used directly in the next step, depending on the required purity.

Caption: Synthetic pathway for 5-Nitrothiophene-2-carbonyl chloride.

Reactivity Profile

The reactivity of 5-Nitrothiophene-2-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing nitro group on the thiophene ring. This makes it a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution reactions.

Reactions with Nucleophiles

1. Amide Formation:

Reacts readily with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[8][9][10]

Experimental Protocol for Amide Synthesis:

-

Amine Solution: Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Base Addition: Add an equivalent of a tertiary amine base and stir.

-

Acylation: Cool the solution to 0 °C and slowly add a solution of 5-Nitrothiophene-2-carbonyl chloride in the same solvent.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent.

2. Ester Formation:

Reacts with alcohols to form esters. This reaction can be catalyzed by a base, such as pyridine, or can proceed without a catalyst, especially with more nucleophilic alcohols.[11][12]

Experimental Protocol for Ester Synthesis:

-

Alcohol Solution: Dissolve the alcohol in an anhydrous aprotic solvent.

-

Acylation: Add 5-Nitrothiophene-2-carbonyl chloride to the solution. The reaction can be performed at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, the mixture is typically washed with an aqueous solution to remove any unreacted starting material and byproducts, followed by purification of the ester.

Caption: Reactivity of 5-Nitrothiophene-2-carbonyl chloride with nucleophiles.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 5-Nitrothiophene-2-carbonyl chloride.

| Technique | Expected Features |

| ¹H NMR | Two doublets in the aromatic region, characteristic of a 2,5-disubstituted thiophene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and carbonyl chloride groups. |

| ¹³C NMR | A signal for the carbonyl carbon is expected in the range of 160-170 ppm.[13][14] Signals for the thiophene ring carbons will also be present, with their chemical shifts influenced by the substituents. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride is expected at a high wavenumber, typically in the range of 1750-1800 cm⁻¹.[15] Characteristic bands for the nitro group (asymmetric and symmetric stretching) will also be observed. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

Safety and Handling

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid. All handling should be done under anhydrous conditions and in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Applications in Drug Discovery

5-Nitrothiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to introduce the 5-nitrothiophene-2-carbonyl scaffold, which is a known pharmacophore in several therapeutic areas.

A notable application is its use as a building block in the synthesis of Raltitrexed , an antineoplastic agent.[1][17] The thiophene moiety is a common structural motif in many pharmaceuticals, and the nitro group can be a key feature for biological activity or a precursor for other functional groups.

Conclusion

5-Nitrothiophene-2-carbonyl chloride is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials and its predictable reactivity with a range of nucleophiles make it an important tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in the laboratory.

References

Sources

- 1. 5-Nitrothiophene-2-carbonyl Chloride CAS#: 39978-57-9 [m.chemicalbook.com]

- 2. 5-Nitrothiophene-2-carbonyl Chloride | 39978-57-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 7. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cdn.usbio.net [cdn.usbio.net]

An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-2-carbonyl Chloride from 5-nitrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Nitrothiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The guide delves into the mechanistic underpinnings of the conversion of 5-nitrothiophene-2-carboxylic acid to its corresponding acyl chloride, evaluates common chlorinating agents, and presents detailed, field-proven experimental protocols. Emphasis is placed on the causal relationships behind experimental choices, safety considerations, and purification strategies to ensure the synthesis of a high-purity final product. This document is intended to serve as a practical and authoritative resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of 5-Nitrothiophene-2-carbonyl Chloride

5-Nitrothiophene-2-carbonyl chloride (CAS Number: 39978-57-9) is a vital thiophene-based building block in medicinal chemistry.[1] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the 5-nitrothiophene-2-carbonyl moiety into a diverse range of molecular scaffolds. This structural motif is a key component in the synthesis of various biologically active compounds, including raltitrexed, an antineoplastic agent.[1] The presence of the nitro group on the thiophene ring significantly influences the electronic properties of the molecule, often contributing to the therapeutic efficacy of the final drug substance.

This guide will focus on the direct and efficient conversion of 5-nitrothiophene-2-carboxylic acid to 5-Nitrothiophene-2-carbonyl chloride, a critical step in the synthetic pathway of many targeted therapeutics.

Mechanistic Rationale: Conversion of a Carboxylic Acid to an Acyl Chloride

The synthesis of an acyl chloride from a carboxylic acid is a fundamental transformation in organic chemistry. The core principle involves the conversion of the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a more reactive intermediate that can be readily displaced by a chloride ion. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[2]

Diagram 1: Reaction Mechanism with Thionyl Chloride

Mechanism with Oxalyl Chloride and Catalytic DMF

Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form a Vilsmeier reagent (an iminium salt), which is a powerful electrophilic species. The carboxylic acid then attacks the Vilsmeier reagent, forming a reactive intermediate. This intermediate readily undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, regenerating the DMF catalyst and producing carbon dioxide (CO) and carbon monoxide (CO) as gaseous byproducts.[1]

Diagram 2: Catalytic Cycle with Oxalyl Chloride and DMF

Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride depends on several factors, including the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive, may require elevated temperatures. | Very reactive, often used at or below room temperature. |

| Byproducts | SO₂ and HCl (gaseous) | CO, CO₂, and HCl (gaseous) |

| Catalyst | Not always necessary, but can be used. | Catalytic DMF is typically required for efficient reaction. |

| Cost | Generally less expensive. | More expensive. |

| Work-up | Excess reagent can be removed by distillation. | Excess reagent and byproducts are volatile and easily removed. |

| Substrate Scope | Broad, but can sometimes lead to side reactions with sensitive functional groups. | Generally milder and more selective. |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific purity requirements of the final product.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of similar nitro-substituted aromatic acyl chlorides.[3]

Materials:

-

5-Nitrothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Gas trap for HCl and SO₂

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, place 5-nitrothiophene-2-carboxylic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (2-5 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Heat the reaction mixture to reflux (approximately 80°C if neat, or the boiling point of the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) under reduced pressure. A rotary evaporator is suitable for this purpose.

-

The crude 5-Nitrothiophene-2-carbonyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is based on the synthesis of a structurally similar compound, 5-nitro-2-furancarboxylic acid chloride.[4]

Materials:

-

5-Nitrothiophene-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend 5-nitrothiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane or diethyl ether.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.5-2 equivalents) to the suspension at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-Nitrothiophene-2-carbonyl chloride.

-

The product can be used directly in the next step or purified by vacuum distillation.

Purification and Characterization

Purification of 5-Nitrothiophene-2-carbonyl chloride is typically achieved by vacuum distillation. The boiling point of the structurally similar 5-chlorothiophene-2-carbonyl chloride is reported to be in the range of 80-90°C at 5 mmHg, which can serve as a starting point for determining the distillation conditions for the nitro analog.[5]

Characterization Data:

-

Molecular Formula: C₅H₂ClNO₃S[1]

-

Molecular Weight: 191.59 g/mol [1]

-

Appearance: Expected to be a liquid or a low-melting solid.

-

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carbonyl chloride groups.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the molecule, including the carbonyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1750-1800 cm⁻¹.[6]

-

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive and toxic reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Thionyl Chloride: Reacts violently with water, releasing toxic gases (HCl and SO₂). It is a lachrymator and can cause severe burns to the skin and eyes.

-

Oxalyl Chloride: Also reacts with water and is corrosive and toxic.

-

5-Nitrothiophene-2-carbonyl chloride: As an acyl chloride, it is expected to be moisture-sensitive and corrosive.

A gas trap containing a sodium hydroxide solution should be used to neutralize the acidic gases produced during the reaction.

Potential Side Reactions and Troubleshooting

The presence of the electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic attack.[7] However, under the reaction conditions, side reactions are possible.

-

Decomposition: At elevated temperatures, the nitrothiophene moiety may be susceptible to decomposition. It is advisable to use the mildest possible reaction conditions.

-

Incomplete Reaction: If the reaction does not go to completion, this may be due to insufficient heating (for the thionyl chloride method) or impure reagents. Ensure all glassware is dry and reagents are of high quality.

-

Hydrolysis: The product, 5-Nitrothiophene-2-carbonyl chloride, is sensitive to moisture and will hydrolyze back to the carboxylic acid. All equipment must be scrupulously dried, and the reaction should be carried out under an inert atmosphere if possible.

Conclusion

The synthesis of 5-Nitrothiophene-2-carbonyl chloride from 5-nitrothiophene-2-carboxylic acid is a straightforward yet critical transformation in the synthesis of medicinally important compounds. Both thionyl chloride and oxalyl chloride are effective reagents for this conversion, with the choice depending on the specific requirements of the synthesis. By understanding the underlying reaction mechanisms, adhering to safe laboratory practices, and employing appropriate purification techniques, researchers can reliably produce high-purity 5-Nitrothiophene-2-carbonyl chloride for their drug discovery and development endeavors.

References

- Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. (2011). Chemical Research in Toxicology, 24(5), 736-745.

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.

-

Synthesis of 5-nitro-2-furancarboxylic acid chloride. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

- An efficient one-pot reductive acetylation of aromatic nitro compounds. (2015). IOSR Journal of Applied Chemistry, 8(1), 30-34.

- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2022). Beilstein Journal of Organic Chemistry, 18, 124-133.

- Copy of 1H NMR and 13C NMR spectra. (2022). The Royal Society of Chemistry.

- Trichlorination Reaction of Aryl Thiophene. (2025).

- 2-hydroxy-5-nitrobenzyl chloride. (n.d.). Organic Syntheses.

-

Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

-

Spectroscopic Properties. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

5-Nitrothiophene-2-aldehyde. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

- White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (n.d.).

- Carbonyl compounds - IR spectroscopy. (n.d.).

-

Synthesis of 5-nitrofuran-2-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. (n.d.).

- 5-Chlorothiophene-2-carbonyl chloride - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

-

13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (n.d.).

- p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses.

- m-NITROBENZAZIDE. (n.d.). Organic Syntheses.

- Can anyone suggest an easy and efficient method to purify thionylchloride? (2015).

Sources

- 1. 5-Nitrothiophene-2-carbonyl Chloride CAS#: 39978-57-9 [m.chemicalbook.com]

- 2. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

5-Nitrothiophene-2-carbonyl chloride chemical structure and IUPAC name

An In-Depth Technical Guide to 5-Nitrothiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications

Abstract

5-Nitrothiophene-2-carbonyl chloride is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Characterized by a thiophene ring bearing both a reactive acyl chloride and a strong electron-withdrawing nitro group, this compound serves as a versatile intermediate for the synthesis of a wide array of complex molecules. Its strategic importance is particularly noted in the pharmaceutical industry, where it functions as a key precursor in the synthesis of therapeutic agents, including the anticancer drug Raltitrexed. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it details a practical experimental workflow for its application in amide synthesis, discusses its role in drug discovery, and outlines essential safety and handling protocols for laboratory use, offering researchers and drug development professionals a consolidated resource for leveraging this potent chemical entity.

Chemical Identity and Structure

Chemical Structure

The molecular structure consists of a five-membered thiophene ring, substituted at the 2-position with a carbonyl chloride group (-COCl) and at the 5-position with a nitro group (-NO₂).

(Note: A placeholder for a visual chemical structure diagram)

(Note: A placeholder for a visual chemical structure diagram)

IUPAC Name and Synonyms

-

IUPAC Name : 5-nitrothiophene-2-carbonyl chloride

-

Common Synonyms : 5-Nitro-2-thenoyl chloride, 5-Nitro-2-thiophenecarbonyl chloride, 5-Nitrothiophene-2-carboxylic acid chloride[1].

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 39978-57-9 | [2][3][4] |

| Molecular Formula | C₅H₂ClNO₃S | [2][3][5] |

| Molecular Weight | 191.59 g/mol | [1][2][3] |

Physicochemical Properties

The properties of 5-Nitrothiophene-2-carbonyl chloride make it suitable for various synthetic applications, though its reactive nature necessitates careful handling.

| Property | Value | Notes |

| Physical State | Solid | Typically a crystalline solid at room temperature. |

| Solubility | Soluble in many organic solvents (e.g., DCM, Chloroform, THF). Reacts with protic solvents (e.g., water, alcohols). | High reactivity with water is a key consideration for storage and handling. |

| Storage Temperature | Room Temperature / Refrigerated | Should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1] |

Synthesis and Reactivity

Common Synthetic Route

The most direct and common laboratory synthesis of 5-Nitrothiophene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid.

Reaction: 5-nitrothiophene-2-carboxylic acid → 5-nitrothiophene-2-carbonyl chloride

-

Reagent Choice & Causality : Thionyl chloride (SOCl₂) is the preferred chlorinating agent for this transformation. Its selection is based on high efficiency and the convenience of byproduct removal. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle. Oxalyl chloride is another effective alternative, often used with a catalytic amount of N,N-dimethylformamide (DMF).

Key Reactions and Mechanistic Insights

The reactivity of 5-Nitrothiophene-2-carbonyl chloride is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

-

Amide Formation : Reacts exothermically with primary or secondary amines to form corresponding amides. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

-

Ester Formation : Reacts with alcohols to form esters. This reaction is often slower than aminolysis and may require heating or a catalyst.

-

Friedel-Crafts Acylation : It can act as an acylating agent for electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

The presence of the 5-nitro group, a potent electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making the compound more reactive than unsubstituted 2-thiophenecarbonyl chloride.

Applications in Research and Drug Development

5-Nitrothiophene-2-carbonyl chloride is a valuable thiophene building block.[2] The thiophene scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions.[6]

Case Study: Intermediate for Raltitrexed

A significant application of this compound is its role as an intermediate in the synthesis of Raltitrexed.[1][2] Raltitrexed is a quinazoline-based folate analogue and a specific inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. It is used as a chemotherapeutic agent in the treatment of colorectal cancer. The synthesis involves coupling a derivative of 5-nitrothiophene with the quinazoline core, where the reactivity of the carbonyl chloride is leveraged to form a stable amide linkage.

The nitrothiophene moiety itself is also found in various bioactive molecules with antibacterial and antiparasitic properties, although their use can sometimes be limited by toxicity concerns.[7]

Experimental Protocol: Synthesis of N-benzyl-5-nitrothiophene-2-carboxamide

This protocol provides a detailed, self-validating workflow for a typical acylation reaction using 5-Nitrothiophene-2-carbonyl chloride.

Objective : To synthesize and purify an amide derivative to demonstrate the primary application of the title compound.

Materials :

-

5-Nitrothiophene-2-carbonyl chloride (1 eq.)

-

Benzylamine (1.05 eq.)

-

Triethylamine (TEA) (1.2 eq.)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Methodology :

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 5-Nitrothiophene-2-carbonyl chloride (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Rationale: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the highly reactive acyl chloride.

-

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Nucleophile & Base Addition : In a separate flask, prepare a solution of benzylamine (1.05 eq.) and TEA (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 15-20 minutes with continuous stirring.

-

Rationale: Dropwise addition maintains temperature control. TEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing it from forming a non-reactive ammonium salt with the benzylamine.

-

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Allowing the reaction to proceed at room temperature ensures completion. TLC is used to confirm the consumption of the starting material.

-

-

Work-up & Extraction :

-

a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Rationale: The HCl wash removes excess TEA and unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes bulk water from the organic layer.

-

-

c. Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification : Filter off the MgSO₄ and concentrate the organic solvent in vacuo. Purify the resulting crude solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Rationale: Chromatography removes impurities to yield the pure amide product.

-

-

Characterization : Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of an N-benzyl-5-nitrothiophene-2-carboxamide.

Safety, Handling, and Storage

5-Nitrothiophene-2-carbonyl chloride is a reactive and hazardous chemical that must be handled with appropriate precautions. While a specific safety data sheet (SDS) is not provided in the search results, the hazards can be inferred from analogous compounds like 5-chlorothiophene-2-carbonyl chloride.[8][9]

-

Hazards :

-

Corrosive : Causes severe skin burns and serious eye damage.[8][10]

-

Moisture Sensitive : Reacts with water, releasing corrosive HCl gas.

-

Lachrymator : Vapors are irritating to the eyes and respiratory system.

-

Toxicity : May be harmful if inhaled, swallowed, or absorbed through the skin. The toxicological properties have not been fully investigated.[9]

-

-

Personal Protective Equipment (PPE) :

-

Handling :

-

Storage :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

-

Conclusion

5-Nitrothiophene-2-carbonyl chloride is a high-value reagent whose utility is firmly established in synthetic and medicinal chemistry. Its predictable and potent reactivity as an acylating agent, combined with the desirable electronic and structural properties of the nitrothiophene scaffold, makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction dynamics is essential for its safe and effective use in the laboratory, enabling researchers to continue exploring its vast potential in drug discovery and materials science.

References

-

Matrix Fine Chemicals. 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4. [Link]

-

AXEL. 85-3896-75 5-Nitrothiophene-2-carbonyl chloride 250mg 285311. [Link]

-

PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

-

Hoffman Fine Chemicals. CAS 25084-14-4 | 5-Nitrofuran-2-carbonyl chloride. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

PubChemLite. 5-nitrothiophene-3-carbonyl chloride (C5H2ClNO3S). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl chloride (another source). [Link]

- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

- Google Patents. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

PubMed. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]

-

PubChem. 5-Nitrothiophene-2-carboxaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 5-Chloro-2-Thiophenecarbonyl Chloride in Modern Pharmaceutical Manufacturing. [Link]

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. 5-Nitrothiophene-2-carbonyl Chloride CAS#: 39978-57-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 5-Nitrothiophene-2-carbonyl Chloride | 39978-57-9 [chemicalbook.com]

- 5. axel.as-1.co.jp [axel.as-1.co.jp]

- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

A Technical Guide to the Spectral Analysis of 5-Nitrothiophene-2-carbonyl Chloride

Molecular Structure and its Spectroscopic Implications

Understanding the molecular architecture of 5-Nitrothiophene-2-carbonyl chloride is fundamental to interpreting its spectral data. The molecule consists of a thiophene ring substituted with a nitro group at the 5-position and a carbonyl chloride group at the 2-position. The electron-withdrawing nature of both the nitro group and the carbonyl chloride will significantly influence the electron density distribution within the thiophene ring, which in turn governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Nitrothiophene-2-carbonyl chloride, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Nitrothiophene-2-carbonyl chloride is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the thiophene ring. The electron-withdrawing substituents will deshield these protons, causing them to resonate at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.5 | Doublet | ~4.0 | H-3 |

| ~7.5 - 8.0 | Doublet | ~4.0 | H-4 |

The proton at the 3-position (H-3) is expected to be more deshielded and thus appear at a higher chemical shift due to its proximity to the strongly electron-withdrawing carbonyl chloride group. The proton at the 4-position (H-4) will be slightly more shielded but still at a low field due to the influence of the nitro group. The coupling constant of approximately 4.0 Hz is characteristic of ortho-coupling in a thiophene ring.[2][3][4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each of the five carbon atoms in the molecule. The carbons attached to the electron-withdrawing groups and the carbonyl carbon will be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (carbonyl chloride) |

| ~150 - 155 | C-5 (attached to NO₂) |

| ~140 - 145 | C-2 (attached to C=O) |

| ~130 - 135 | C-3 |

| ~125 - 130 | C-4 |

The carbonyl carbon of the acyl chloride is expected to have the highest chemical shift.[6][7] The carbons directly attached to the nitro and carbonyl groups (C-5 and C-2) will also be significantly downfield. The remaining two carbons of the thiophene ring (C-3 and C-4) will appear at relatively lower field strengths compared to unsubstituted thiophene.[8][9]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 5-Nitrothiophene-2-carbonyl chloride is as follows:

-

Sample Preparation :

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial.[1][10][11][12]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[12]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[13]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 5-Nitrothiophene-2-carbonyl chloride will be characterized by strong absorptions corresponding to the C=O stretch of the acyl chloride and the N-O stretches of the nitro group.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1770 - 1800 | Strong | C=O stretch (acyl chloride) |

| ~1550 - 1475 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1360 - 1290 | Strong | Symmetric N-O stretch (nitro group) |

| ~730 - 550 | Medium | C-Cl stretch |

The C=O stretching frequency for an acyl chloride is typically found at a high wavenumber, around 1800 cm⁻¹.[14][15][16] The nitro group will exhibit two strong and characteristic stretching vibrations.[17][18][19][20] Aromatic C-H stretching will be observed above 3000 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection :

-

Sample Analysis :

-

Place a small amount of the solid 5-Nitrothiophene-2-carbonyl chloride sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.[23]

-

-

Data Processing :

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.[26][27][28][29] The mass spectrum of 5-Nitrothiophene-2-carbonyl chloride is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Predicted Fragment Ion |

| 191/193 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 156 | [M - Cl]⁺ |

| 128 | [M - Cl - CO]⁺ |

| 110 | [C₄H₂SNO]⁺ |

| 82 | [C₄H₂S]⁺ |

The molecular ion peak should be observable, with an M+2 peak approximately one-third the intensity of the M peak due to the presence of the ³⁷Cl isotope.[30] The most likely initial fragmentation is the loss of the chlorine radical to form a stable acylium ion.[31] Subsequent loss of carbon monoxide is also a common fragmentation pathway for carbonyl compounds.[32][33] Further fragmentation of the thiophene ring is also expected.[34][35][36]

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction :

-

For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).[31]

-

-

Ionization :

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualizations

Molecular Structure

Caption: Molecular structure of 5-Nitrothiophene-2-carbonyl chloride.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for 5-Nitrothiophene-2-carbonyl chloride, grounded in established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret high-quality spectral data for this and similar compounds. Adherence to these methodologies will ensure the reliable characterization of this important chemical intermediate, facilitating its effective use in research and development.

References

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of California, Irvine. (n.d.).

- University of California, Davis. (n.d.). Nitro Groups. UC Davis Chem LibreTexts.

- BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem.

- Scribd. (n.d.).

- University of California, Los Angeles. (n.d.). IR: nitro groups. UCLA Department of Chemistry and Biochemistry.

- Chemistry LibreTexts. (2021). Infrared of nitro compounds. Chemistry LibreTexts.

- Western University. (2013).

- University of Minnesota. (n.d.). NMR Sample Preparation. University of Minnesota Twin Cities.

- LCGC International. (2021). Electron Ionization for GC–MS.

- University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group.

- Innovatech Labs. (2022). How Does FTIR Analysis Work?.

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Houston.

- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.

- University of Illinois. (n.d.). Electron Ionization. University of Illinois Urbana-Champaign.

- Thermo Fisher Scientific. (n.d.). FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.

- Oxford Academic. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.

- Oxford Academic. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.

- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts.

- Creative Proteomics. (n.d.). Electron Ionization.

- University of California, Los Angeles. (n.d.). Infrared Spectroscopy. UCLA Department of Chemistry and Biochemistry.

- Wikipedia. (n.d.).

- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

- ScienceDirect. (2004). 1H chemical shifts in NMR. Part 18.

- Journal of the American Chemical Society. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2021). Infrared spectra of acid chlorides. Chemistry LibreTexts.

- Scribd. (n.d.). IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Scribd.

- RSC Publishing. (1972). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.

- SlidePlayer. (n.d.).

- Chemguide. (n.d.).

- National Institute of Standards and Technology. (n.d.). Acetyl chloride. NIST WebBook.

- Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metlin.

- The Royal Society of Chemistry. (2016). Table of Contents. The Royal Society of Chemistry.

- ResearchGate. (n.d.). Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI....

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- Chemistry LibreTexts. (2023).

- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL.

Sources

- 1. organomation.com [organomation.com]

- 2. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. depts.washington.edu [depts.washington.edu]

- 11. scribd.com [scribd.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 16. scribd.com [scribd.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 24. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 28. Electron ionization - Wikipedia [en.wikipedia.org]

- 29. rroij.com [rroij.com]

- 30. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. chemguide.co.uk [chemguide.co.uk]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. researchgate.net [researchgate.net]

- 35. Charge-exchange mass spectra of thiophene, pyrrole and furan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 36. researchgate.net [researchgate.net]

- 37. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to the Solubility and Stability of 5-Nitrothiophene-2-carbonyl chloride

Executive Summary

5-Nitrothiophene-2-carbonyl chloride is a pivotal, yet highly reactive, intermediate in synthetic organic chemistry, valued for its role as a building block in the development of complex molecules, including potential pharmaceutical agents. Its utility is intrinsically linked to its potent electrophilicity, a characteristic driven by the presence of both an acyl chloride and a nitro group on the thiophene ring. However, this same reactivity presents significant challenges in its handling, storage, and application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and stability characteristics of this compound. We will delve into the mechanistic underpinnings of its degradation, provide field-proven experimental protocols for its characterization, and offer authoritative guidance on its handling to ensure experimental success and reproducibility.

Introduction to 5-Nitrothiophene-2-carbonyl chloride

Core Chemical Identity

5-Nitrothiophene-2-carbonyl chloride is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of the electron-withdrawing nitro group at the 5-position and the highly reactive carbonyl chloride at the 2-position makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.

Diagram 1: Chemical Structure of 5-Nitrothiophene-2-carbonyl chloride

A 2D representation of the molecular structure.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 39978-57-9 | [1] |

| Molecular Formula | C₅H₂ClNO₃S | [1] |

| Molecular Weight | 191.59 g/mol | [1] |

| Appearance | Typically a yellow solid or liquid | [2][3] |

| Reactivity | Highly reactive, moisture-sensitive | [4][5] |

The Causality of Reactivity: An Electronic Perspective

Acyl chlorides are inherently reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon[4][6]. In this specific molecule, the powerful electron-withdrawing effect of the nitro group (-NO₂) further delocalizes electron density from the thiophene ring, amplifying the electrophilicity of the carbonyl carbon. This heightened reactivity makes 5-Nitrothiophene-2-carbonyl chloride an excellent acylating agent but also renders it extremely susceptible to degradation by even weak nucleophiles, most notably water.

Solubility Profile: A Guide for the Synthetic Chemist

Theoretical Framework: Reactivity Overcomes Solubility

For a compound as reactive as 5-Nitrothiophene-2-carbonyl chloride, the concept of "solubility" in protic solvents (e.g., water, alcohols, primary/secondary amines) is a misnomer. The compound does not dissolve; it reacts. The acyl chloride group undergoes a rapid and vigorous nucleophilic acyl substitution with the solvent, a process known as solvolysis[7][8]. For instance, with water, it hydrolyzes to form 5-nitrothiophene-2-carboxylic acid and hydrogen chloride gas[4][9].

Therefore, true solubility can only be determined and leveraged in anhydrous aprotic solvents . The choice of solvent is critical for controlling its reactivity and achieving desired synthetic outcomes.

Predicted Qualitative Solubility in Aprotic Solvents

Based on the principles of "like dissolves like" and the known behavior of similar compounds, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility in Anhydrous Aprotic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good polarity match, non-nucleophilic. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethereal oxygen is a poor nucleophile; good solvent for many organics. |

| Aromatic | Toluene, Benzene | Moderate | Suitable for less polar compounds; non-reactive. |

| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | High (with caution) | High polarity effectively solvates the molecule. Caution: Trace water in DMF/DMSO can accelerate hydrolysis. |

| Alkanes | Hexanes, Heptane | Low | The molecule's polarity is too high for non-polar alkane solvents. |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol adapts the standard OECD 105 shake-flask method for a moisture-sensitive compound. The core principle is to create a saturated solution in an anhydrous solvent and quantify the dissolved analyte via HPLC.

Diagram 2: Workflow for Anhydrous Solubility Testing

Workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: All glassware must be oven-dried (120°C overnight) and cooled under a stream of dry nitrogen or argon. All solvents must be certified anhydrous grade (<50 ppm H₂O).

-

Inert Atmosphere: Perform all manipulations within a nitrogen-filled glovebox or using Schlenk line techniques.

-

Sample Preparation: Add an excess amount of 5-Nitrothiophene-2-carbonyl chloride (e.g., ~20 mg) to a known volume (e.g., 2 mL) of the chosen anhydrous solvent in a sealed vial.

-

Equilibration: Vigorously stir the suspension at a constant, controlled temperature (e.g., 25.0 ± 0.5°C) for 24 hours to ensure equilibrium is reached.

-

Sampling: Cease stirring and allow the suspension to settle for at least 1 hour. Carefully withdraw a sample of the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.2 µm PTFE syringe filter (pre-conditioned with the same anhydrous solvent) into a pre-weighed, sealed HPLC vial.

-

Quantification: Determine the weight of the filtered sample. Dilute with anhydrous mobile phase to a concentration within the calibration range of the HPLC method. Analyze immediately.

Core Stability Profile and Degradation Pathways

The stability of 5-Nitrothiophene-2-carbonyl chloride is exceptionally limited by its environment. Understanding its degradation pathways is crucial for its effective use.

Mechanistic Overview of Degradation

Diagram 3: Primary Degradation Pathways

Major degradation routes for the title compound.

-

Hydrolysis: This is the most significant and rapid degradation pathway. The lone pair of electrons on a water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation yields the corresponding carboxylic acid and HCl[7][8].

-

Photolysis: Nitroaromatic compounds are known to absorb UV-visible light, which can lead to their degradation[10][11]. The photolytic pathways can be complex, potentially involving the reduction of the nitro group or cleavage of the thiophene ring[12].

-

Thermolysis: While some acyl chlorides can be distilled, the presence of the nitro group may lower the thermal stability[13]. At elevated temperatures, decomposition could lead to polymerization or the loss of carbon monoxide (decarbonylation).

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradants and establish the compound's intrinsic stability. This involves subjecting the compound to harsh conditions and monitoring its degradation.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of 5-Nitrothiophene-2-carbonyl chloride in anhydrous acetonitrile (ACN) at a known concentration (e.g., 1.0 mg/mL).

-

Hydrolytic Stress:

-

To an aliquot of the stock solution, add a specific volume of water (e.g., to achieve a 50:50 ACN:H₂O mixture).

-

Monitor the sample at room temperature by HPLC at various time points (e.g., 0, 10 min, 30 min, 1 hr) to observe the rapid disappearance of the parent peak and the appearance of the carboxylic acid peak.

-

-

Thermal Stress:

-

Seal an aliquot of the anhydrous ACN stock solution in a vial.

-

Heat in a controlled oven or heating block at a specified temperature (e.g., 60°C).

-

Analyze samples at time points (e.g., 0, 1h, 4h, 8h, 24h) and compare to a control sample kept at room temperature.

-

-

Photolytic Stress (ICH Q1B Guideline):

-

Place an aliquot of the stock solution in a UV-transparent quartz cuvette or vial.

-

Expose the sample to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the sample post-exposure and compare it to a "dark" control sample wrapped in aluminum foil and stored under the same conditions.

-

Analytical Methodologies for Robust Quantification

Reliable quantification is the cornerstone of any solubility or stability study. HPLC-UV is the method of choice for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method can effectively separate the non-polar acyl chloride from its more polar carboxylic acid degradant.

Table 3: Example HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and resolution. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifier to ensure sharp peaks for the carboxylic acid. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier. |

| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold 2 min | Gradient elution is necessary to elute the parent compound and any other potential degradants. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection λ | e.g., 280 nm or 320 nm | The nitrothiophene chromophore provides strong UV absorbance. Wavelength should be optimized via a UV scan. |

| Injection Vol. | 5 µL |

Degradant Identification with LC-MS

While HPLC-UV can quantify the disappearance of the parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of degradation products[14]. By coupling the HPLC separation to a mass spectrometer, one can obtain the exact mass of each eluting peak, allowing for the confident identification of the 5-nitrothiophene-2-carboxylic acid (hydrolysis product) and other potential degradants.

Authoritative Recommendations for Handling and Storage

Given its high reactivity, strict adherence to proper handling and storage protocols is non-negotiable to maintain the integrity of 5-Nitrothiophene-2-carbonyl chloride.

-

Inert Atmosphere: Always handle the compound under an inert atmosphere of dry nitrogen or argon to prevent contact with atmospheric moisture[15].

-

Moisture Prevention: Use oven-dried glassware and anhydrous solvents exclusively. Never leave containers open to the air.

-

Storage Conditions: Store in a tightly sealed container, preferably in a desiccator, at reduced temperatures (2-8°C is recommended) to slow any potential degradation pathways[5]. Protect from light by using amber vials or by wrapping containers in aluminum foil[16].

-

Personal Protective Equipment (PPE): Due to its corrosive nature, always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a certified chemical fume hood[17][18].

Conclusion

5-Nitrothiophene-2-carbonyl chloride is a powerful synthetic tool whose utility is defined by its high reactivity. This guide has established that its primary liability is an extreme sensitivity to moisture, leading to rapid hydrolysis. Its stability is further compromised by exposure to light and elevated temperatures. Successful application of this intermediate in research and development hinges on a disciplined approach: the exclusive use of anhydrous aprotic solvents, strict control of the atmosphere, and protection from energy sources like heat and light. By employing the robust analytical and handling protocols detailed herein, scientists can mitigate the inherent challenges of this compound, ensuring the integrity of their materials and the validity of their experimental results.

References

-

Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

-

AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. Retrieved from [Link]

-

Chemguide. (n.d.). EXPLAINING NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND ALCOHOLS. Retrieved from [Link]

-

Klamerth, N., et al. (2009). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. ACS Publications. Retrieved from [Link]

-

Klamerth, N., et al. (2009). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Retrieved from [Link]

-

Chem-supply.net. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE Product Description. Retrieved from [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

Chem-Impex. (n.d.). 5-Chlorothiophene-2-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

ResearchGate. (2013). Photostability testing of pharmaceutical products. Retrieved from [Link]

Sources

- 1. 5-Nitrothiophene-2-carbonyl Chloride CAS#: 39978-57-9 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. aklectures.com [aklectures.com]

- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.fr [fishersci.fr]

A-Z Guide to 5-Nitrothiophene-2-carbonyl Chloride: From Procurement to Application

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a research program. 5-Nitrothiophene-2-carbonyl chloride, a versatile heterocyclic intermediate, offers a gateway to a diverse range of molecular architectures. Its utility is rooted in the unique electronic properties of the nitro-substituted thiophene ring combined with the high reactivity of the acyl chloride functional group.

This guide provides an in-depth technical overview of 5-Nitrothiophene-2-carbonyl chloride, covering its commercial availability, core chemical principles, practical applications, and essential safety protocols. The information herein is curated to empower scientists to make informed decisions and execute synthetic strategies with precision and safety.

Physicochemical Properties & Commercial Availability

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. 5-Nitrothiophene-2-carbonyl chloride is a solid at room temperature, but its characteristics necessitate careful handling, particularly its sensitivity to moisture.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 39978-57-9 | [1] |

| Molecular Formula | C₅H₂ClNO₃S | [1] |

| Molecular Weight | 191.59 g/mol | [1] |

| Boiling Point | 70 - 75 °C | |

| Density | 1.50 g/cm³ at 20 °C |

Commercial Suppliers

A reliable supply chain is the foundation of any research endeavor. 5-Nitrothiophene-2-carbonyl chloride is available from several reputable chemical suppliers, ensuring its accessibility for both small-scale research and larger development projects. When selecting a supplier, researchers should consider not only purity but also the availability of comprehensive analytical data (e.g., NMR, GC-MS) and robust safety documentation.

Table 2: Selected Commercial Suppliers

| Supplier | Notes |

| Sigma-Aldrich (Merck) | A major global supplier offering various grades and quantities. |

| J & K SCIENTIFIC LTD. | Provides a range of chemical products for research and development.[1] |

| Chemsky (Shanghai) International Co., Ltd. | A supplier specializing in fine chemicals and pharmaceutical intermediates.[1] |

| TCI Chemicals | Offers a wide portfolio of reagents for organic synthesis. |

| Fisher Scientific | A comprehensive supplier for laboratory chemicals and equipment.[2] |

Core Reactivity & Synthetic Utility

The primary utility of 5-Nitrothiophene-2-carbonyl chloride stems from its function as a potent acylating agent. The electron-withdrawing nature of both the nitro group and the adjacent sulfur atom in the thiophene ring significantly enhances the electrophilicity of the carbonyl carbon. This makes the acyl chloride highly susceptible to nucleophilic attack.

The fundamental reaction is a nucleophilic acyl substitution. A wide array of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride, leading to the formation of amides, esters, and thioesters, respectively. These functional groups are ubiquitous in pharmaceutically active molecules.

Figure 2. A simplified workflow for the synthesis of the title compound.

Exemplary Protocol: Amide Synthesis

The following protocol details a general procedure for the synthesis of an N-substituted 5-nitrothiophene-2-carboxamide, a common scaffold in medicinal chemistry.

Materials:

-

5-Nitrothiophene-2-carbonyl chloride

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Tertiary amine base (e.g., triethylamine, 1.1 equivalents)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 5-Nitrothiophene-2-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure N-substituted 5-nitrothiophene-2-carboxamide.

Applications in Drug Discovery

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a nitro group can modulate the electronic properties and metabolic stability of the molecule. 5-Nitrothiophene-2-carbonyl chloride is a key intermediate in the synthesis of compounds with a wide range of biological activities. For instance, it is a building block for certain classes of anticoagulants and antimicrobial agents. [3][4]The ability to readily form stable amide bonds makes it particularly useful in creating libraries of compounds for high-throughput screening. [5][6]

Safety and Handling

As with all reactive chemical reagents, proper handling of 5-Nitrothiophene-2-carbonyl chloride is critical. It is classified as a hazardous substance, and all users must familiarize themselves with the Safety Data Sheet (SDS) before handling.

Table 3: Summary of GHS Hazard Statements

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed. | |

| H314 | Causes severe skin burns and eye damage. | [7] |

| H318 | Causes serious eye damage. | [7] |

| H331 | Toxic if inhaled. | |

| H335 | May cause respiratory irritation. |

Handling Precautions:

-